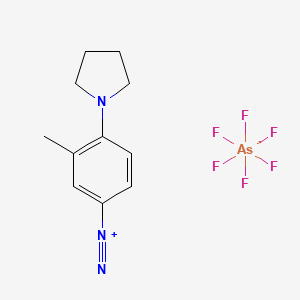
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C11H14AsF6N3. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis. The presence of the pyrrolidinyl group and the hexafluoroarsenate anion makes this compound unique and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) typically involves the diazotization of 3-methyl-4-(1-pyrrolidinyl)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate salt by adding hexafluoroarsenic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 3-methyl-4-(1-pyrrolidinyl)aniline.
Applications De Recherche Scientifique
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Medicinal Chemistry: Investigated for its potential in drug development and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The hexafluoroarsenate anion stabilizes the diazonium cation, making it more manageable in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) offers unique reactivity due to the presence of the pyrrolidinyl group and the hexafluoroarsenate anion. These features enhance its stability and make it suitable for specific synthetic applications that other diazonium salts may not be able to perform as effectively.
Propriétés
Numéro CAS |
27569-09-1 |
|---|---|
Formule moléculaire |
C11H14AsF6N3 |
Poids moléculaire |
377.16 g/mol |
Nom IUPAC |
hexafluoroarsenic(1-);3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3.AsF6/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;2-1(3,4,5,6)7/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
Clé InChI |
OUCQCNMAAYRJTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[As-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


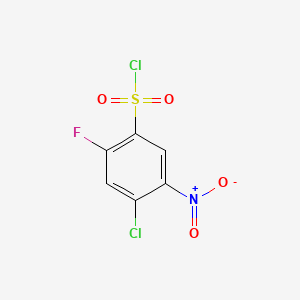
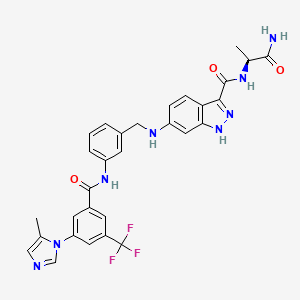
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

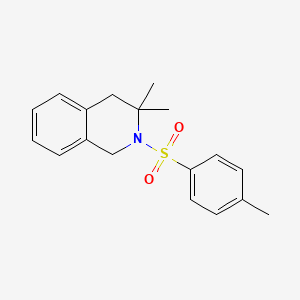
![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)
![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
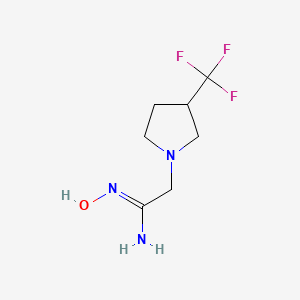
![7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B13430858.png)
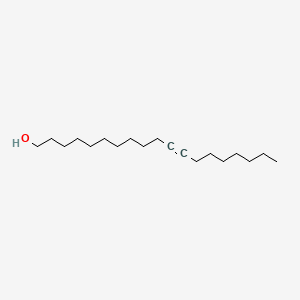
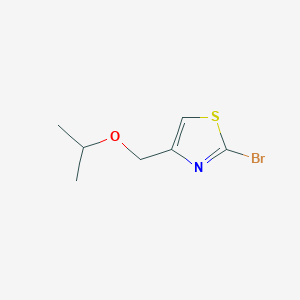
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
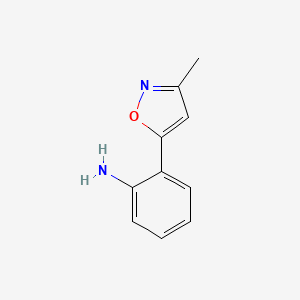
![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
